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molecular formula C15H31N B8568641 3-Ethyl-2,6-dimethyl-2,6-dipropylpiperidine CAS No. 61746-13-2

3-Ethyl-2,6-dimethyl-2,6-dipropylpiperidine

Cat. No. B8568641
M. Wt: 225.41 g/mol
InChI Key: RMZOLDNOPYAREP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04131599

Procedure details

If instead of diethyl-trimethyl-oxopiperidine the equivalent amount of 2,6-dimethyl-2,6-dipropyl-3-ethyl-4-oxopiperidine is used in this procedure there is obtained 2,6-dimethyl-2,6-dipropyl-3-ethylpiperidine (Compound No. 2), boiling at 90°-95° C. at 2 mm Hg.
Name
diethyl-trimethyl-oxopiperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,6-dimethyl-2,6-dipropyl-3-ethyl-4-oxopiperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(C1(CC)CCN(C)C(=O)C1(C)C)C.[CH3:15][C:16]1([CH2:29][CH2:30][CH3:31])[CH:21]([CH2:22][CH3:23])[C:20](=O)[CH2:19][C:18]([CH3:28])([CH2:25][CH2:26][CH3:27])[NH:17]1>>[CH3:15][C:16]1([CH2:29][CH2:30][CH3:31])[CH:21]([CH2:22][CH3:23])[CH2:20][CH2:19][C:18]([CH3:28])([CH2:25][CH2:26][CH3:27])[NH:17]1

Inputs

Step One
Name
diethyl-trimethyl-oxopiperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1(C(C(N(CC1)C)=O)(C)C)CC
Step Two
Name
2,6-dimethyl-2,6-dipropyl-3-ethyl-4-oxopiperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(NC(CC(C1CC)=O)(CCC)C)CCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(NC(CCC1CC)(CCC)C)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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